molecular formula C17H19NO3 B034363 Carbazomycin D CAS No. 108073-63-8

Carbazomycin D

Cat. No. B034363
M. Wt: 285.34 g/mol
InChI Key: AVVRXRXZUJFTHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole alkaloids, including Carbazomycin D, involves multiple C-C bond-forming reactions starting from readily available precursors. Markad and Argade (2014) demonstrated facile syntheses of carbazole alkaloids through significant reactions such as the Wittig reaction, selective monoalkylations, and intramolecular cyclizations (Markad & Argade, 2014). Another approach by Knölker and Bauermeister (1993) leverages iron-mediated oxidative coupling, emphasizing a highly convergent synthesis avoiding linear multistep sequences (Knölker & Bauermeister, 1993).

Molecular Structure Analysis

Carbazomycin D's structure was elucidated through spectroscopic and chemical means, determined to be 3,4,6-trimethoxy-1,2-dimethylcarbazole. This elucidation process highlights the compound's complex molecular framework, which is integral to its biological activity (Naid et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of carbazomycin D and related carbazole alkaloids involves a variety of transformations, including regioselective cyclizations and functional group interconversions. These transformations are crucial for the structural diversification and bioactivity enhancement of these compounds. Wu et al. (2018) highlighted a ytterbium-catalyzed Diels-Alder reaction for constructing the densely substituted benzene ring, a pivotal step in the total synthesis of carbazomycins A and B, which share structural similarities with carbazomycin D (Wu et al., 2018).

properties

IUPAC Name

3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVRXRXZUJFTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148370
Record name Carbazomycin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazomycin D

CAS RN

108073-63-8
Record name Carbazomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazomycin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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